molecular formula C24H19N3O3 B11933442 Hydrofurimazine

Hydrofurimazine

Cat. No.: B11933442
M. Wt: 397.4 g/mol
InChI Key: JHMNSROVQHYTQL-UHFFFAOYSA-N
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Description

Hydrofurimazine is a furimazine analogue that has been developed to enhance the aqueous solubility of bioluminescent substrates. This compound is primarily used in bioluminescent imaging, particularly in combination with the NanoBiT system for detecting viral infections in vivo . This compound allows for higher doses to be delivered, making it a valuable tool in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hydrofurimazine involves the modification of the furimazine molecule to improve its solubility. The specific synthetic routes and reaction conditions are proprietary and not widely published.

Industrial Production Methods

Industrial production of this compound is carried out by specialized chemical companies. The process involves large-scale synthesis under controlled conditions to ensure high purity and consistency. The compound is typically supplied in solution form to facilitate its use in various applications .

Chemical Reactions Analysis

Types of Reactions

Hydrofurimazine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions are typically modified versions of this compound that retain or enhance its bioluminescent properties .

Scientific Research Applications

Hydrofurimazine is widely used in scientific research due to its enhanced solubility and bioluminescent properties. Some of its applications include:

Mechanism of Action

Hydrofurimazine exerts its effects through its role as a bioluminescent substrate. When introduced into a biological system, it interacts with the NanoLuc luciferase enzyme, resulting in the emission of light. This bioluminescent reaction allows for the visualization of various biological processes. The molecular targets and pathways involved include the NanoLuc luciferase and the specific biological molecules being studied .

Comparison with Similar Compounds

Hydrofurimazine is unique due to its enhanced aqueous solubility, which allows for higher doses and more sensitive imaging. Similar compounds include:

This compound stands out due to its balance of solubility and bioluminescent efficiency, making it a preferred choice for many applications.

Biological Activity

Hydrofurimazine (HFz) is a novel bioluminescent substrate derived from furimazine, designed to enhance in vivo imaging capabilities, particularly in the context of viral infections and cancer research. This compound has been investigated for its biological activity, primarily through its application in bioluminescence imaging (BLI) systems, which allow for real-time visualization of biological processes in living organisms.

Overview of this compound

This compound is characterized by its improved aqueous solubility compared to its predecessor, furimazine. This enhancement facilitates the administration of higher doses for more effective imaging applications. HFz is particularly valuable in conjunction with the NanoBiT system, which utilizes a split luciferase approach to monitor biological events such as viral infections and tumor dynamics.

The mechanism of action of this compound involves its interaction with engineered luciferases, specifically the NanoLuc luciferase system. When administered, HFz binds to the luciferase enzyme, resulting in a bioluminescent signal that can be detected and quantified. This process allows researchers to visualize and track cellular processes non-invasively.

In Vivo Imaging Studies

  • Viral Infection Monitoring : A study demonstrated that this compound could effectively visualize viral infections in mice using the NanoBiT system. Mice injected with an oncolytic adenovirus expressing HiBiT showed significant bioluminescent signals post-administration of HFz, indicating successful viral transduction and persistence over time .
  • Tumor Dynamics : In another study focused on prostate cancer models, this compound was used to monitor tumor growth and response to treatment. The results indicated that HFz provided a stable and strong signal for tracking tumor dynamics over several weeks, thereby facilitating longitudinal studies on therapeutic efficacy .
  • Comparison with Other Substrates : this compound was found to outperform traditional substrates like furimazine in terms of sensitivity and detection limits. For instance, when compared at equivalent doses, HFz consistently produced stronger bioluminescent signals, allowing for better visualization of low-abundance targets .

Case Study 1: Tracking Oncolytic Virus Therapy

In a controlled experiment involving mice with implanted prostate tumors, this compound was administered intraperitoneally following injection with an oncolytic adenovirus. The study reported:

  • Photon Emission : Significant photon emission was detected as early as 24 hours post-infection, indicating successful viral infection.
  • Longitudinal Monitoring : Over a period of 43 days, the presence of the virus was tracked through sustained bioluminescence signals from the tumors .

Case Study 2: Imaging Macrophage Activity

Another investigation utilized this compound to visualize macrophage infiltration in metastatic melanoma models. The findings revealed:

  • Macrophage Homing : HFz enabled researchers to track macrophage movement towards small metastatic tumors in real-time.
  • Quantitative Analysis : The study quantified light emission from macrophages over time, demonstrating the potential for HFz in immune response studies .

Data Table: Comparative Analysis of Substrates

SubstrateSolubilitySignal IntensityStability DurationApplication Area
This compoundHighHighLong-lastingViral infection, cancer imaging
FurimazineModerateModerateShort-lastingGeneral BLI applications
CephalofurimazineVery HighVery HighExtendedCNS imaging

Properties

Molecular Formula

C24H19N3O3

Molecular Weight

397.4 g/mol

IUPAC Name

8-benzyl-2-(furan-2-ylmethyl)-6-(3-hydroxyphenyl)imidazo[1,2-a]pyrazin-3-ol

InChI

InChI=1S/C24H19N3O3/c28-18-9-4-8-17(13-18)22-15-27-23(20(25-22)12-16-6-2-1-3-7-16)26-21(24(27)29)14-19-10-5-11-30-19/h1-11,13,15,28-29H,12,14H2

InChI Key

JHMNSROVQHYTQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NC(=CN3C2=NC(=C3O)CC4=CC=CO4)C5=CC(=CC=C5)O

Origin of Product

United States

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